3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based compound characterized by a 3,4-dimethoxyphenyl substituent at the 3-position of the pyrazole ring and a carbohydrazide (-CONHNH₂) group at the 5-position. The pyrazole core is a versatile heterocycle widely exploited in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
The carbohydrazide moiety is a critical pharmacophore, enabling further derivatization into hydrazones or thiosemicarbazides, which are associated with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-10-4-3-7(5-11(10)19-2)8-6-9(16-15-8)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZMUSHNNHBWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328072 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305354-90-9 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer properties. Molecular docking studies suggest that it can effectively bind to proteins involved in cancer progression, inhibiting tumor growth. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| NCI-H460 | 12.50 | 25.00 | 60.00 |
| A549 | 26.00 | 40.00 | 86.00 |
These findings highlight its potential as an anticancer agent targeting specific cell lines associated with breast cancer and lung cancer .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Studies have demonstrated that related compounds can exhibit significant inhibition of inflammation in animal models .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound showed promising results against triple-negative breast cancer cell lines by inhibiting key signaling pathways associated with tumor growth .
- Anti-inflammatory Research : Research comparing various pyrazole derivatives indicated that some compounds exhibited anti-inflammatory effects comparable to established drugs like diclofenac sodium .
- Antimicrobial Testing : In vitro assays confirmed the efficacy of the compound against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of structural analogs, emphasizing substituent effects on physicochemical properties and bioactivity:
Structural and Functional Comparison Table
Substituent Effects on Bioactivity
- Adamantyl () : The bulky, lipophilic adamantyl group enhances binding to hydrophobic pockets in receptors like GPR55, improving target engagement .
- Halogenated Aryl () : Dichlorophenyl derivatives exhibit stronger cytotoxic effects due to halogen-bonding interactions with biomolecular targets .
- Benzodioxolyl () : The fused dioxolane ring may reduce oxidative metabolism, prolonging half-life compared to dimethoxyphenyl analogs .
- Thiazole Hybrids () : Incorporation of thiazole via phenacyl bridges broadens bioactivity, with reported IC₅₀ values in the micromolar range against breast cancer cells .
Physicochemical Properties
- Lipophilicity : Adamantyl and butoxyphenyl substituents increase logP values, favoring blood-brain barrier penetration .
- Solubility : Methoxy and carbohydrazide groups enhance aqueous solubility via hydrogen bonding, critical for oral bioavailability .
- Stability : Benzodioxolyl and indole-containing derivatives show resistance to enzymatic degradation, suggesting improved pharmacokinetics .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound is synthesized through the condensation reaction between 3,4-dimethoxyphenyl hydrazine and appropriate carbonyl compounds. The synthesis process often involves optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to this compound demonstrated potent cytotoxic effects against various human cancer cell lines.
Table 1: Cytotoxicity Data of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 49.85 | Induces apoptosis |
| 2 | NCI-H460 | 0.07 | Autophagy induction |
| 3 | MCF-7 | Not reported | Tubulin inhibition |
Case Study : In a comparative analysis, compound 2 was found to have a significantly lower IC50 value against the NCI-H460 cell line, indicating its potential as a more effective anticancer agent compared to others in the study .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have shown promising antimicrobial activity. A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| A | Staphylococcus aureus | 0.22 | 0.25 |
| B | Escherichia coli | Not reported | Not reported |
| C | Pseudomonas aeruginosa | Not reported | Not reported |
The results indicated that the tested compounds exhibited significant inhibition zones against various pathogens, particularly Staphylococcus aureus .
The biological activity of pyrazole derivatives is often attributed to their ability to interfere with critical cellular processes. For example, some studies suggest that these compounds can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like taxanes and vinca alkaloids.
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of β-keto esters with substituted hydrazines under acidic or basic conditions. For example, hydrazine hydrate reacts with a pre-functionalized dimethoxyphenyl precursor in ethanol under reflux (60–80°C) to form the pyrazole core . Yield optimization requires precise pH control (e.g., acetic acid catalysis) and temperature monitoring to avoid side reactions like over-oxidation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- 1H/13C NMR : To verify the pyrazole ring protons (δ 6.5–7.8 ppm) and carbohydrazide NH signals (δ 9–10 ppm) .
- ESI-MS : For molecular ion confirmation (e.g., [M+H]+ at m/z 330.34) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays for COX-2 or acetylcholinesterase activity .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in biological activity data across similar pyrazole derivatives?
Discrepancies (e.g., variable IC50 values in enzyme inhibition) often arise from substituent effects. For example:
- Methoxy vs. Ethoxy Groups : Ethoxy increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility .
- Carbohydrazide vs. Carboxamide : The former enhances hydrogen bonding with target proteins, as shown in docking studies with COX-2 . Methodology : Conduct SAR studies using halogenation or alkylation at the phenyl/pyrazole rings .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DHFR PDB: 1KMS). Focus on key residues (e.g., Arg70 for hydrogen bonding with the carbohydrazide group) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Q. How can the compound’s pharmacokinetic profile be improved for therapeutic applications?
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to identify vulnerable sites for deuteration .
Q. What strategies mitigate instability in aqueous solutions?
- pH-Dependent Degradation : Perform accelerated stability studies (40°C/75% RH) across pH 1–8. The compound degrades rapidly at pH < 3 due to carbohydrazide hydrolysis .
- Lyophilization : Formulate with trehalose or mannitol to prevent hydrolysis .
Methodological Challenges
Q. How to design multi-target inhibitors using this scaffold?
- Fragment-Based Design : Merge the pyrazole core with pharmacophores targeting kinases (e.g., JAK2) and receptors (e.g., 5-HT3) .
- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
Q. What synthetic routes enable fused heterocyclic systems (e.g., pyrazolo[3,4-c]pyrazole)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
